N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine
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Overview
Description
N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Adamantane Group: The adamantane moiety can be introduced via a nucleophilic substitution reaction using adamantyl halides.
Attachment of Pyrrolidine Group: The pyrrolidine group can be attached through a nucleophilic substitution reaction using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-2-YL)-2-(pyrrolidin-1-YL)quinazolin-4-amine: can be compared with other quinazoline derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the adamantane and pyrrolidine groups, which may confer unique biological activities and properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C22H28N4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-pyrrolidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C22H28N4/c1-2-6-19-18(5-1)21(25-22(23-19)26-7-3-4-8-26)24-20-16-10-14-9-15(12-16)13-17(20)11-14/h1-2,5-6,14-17,20H,3-4,7-13H2,(H,23,24,25) |
InChI Key |
ZEQOXUZGKJREFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)NC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
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